molecular formula C7H7ClMg B1589144 p-tolylmagnesium chloride CAS No. 696-61-7

p-tolylmagnesium chloride

Cat. No.: B1589144
CAS No.: 696-61-7
M. Wt: 150.89 g/mol
InChI Key: BLMRDOZWELZHDX-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

p-Tolylmagnesium chloride, also known as 4-tolylmagnesium chloride or Magnesium, chloro(4-methylphenyl)-, is an organomagnesium compound. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds such as acyl chlorides, aldehydes, ketones, and carboxylic acids .

Mode of Action

This compound interacts with its targets through a process known as the Grignard reaction . In this reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of the target molecule . This results in the formation of a new carbon-carbon bond, thereby creating a larger organic molecule .

Biochemical Pathways

The Grignard reaction involving this compound can affect various biochemical pathways, depending on the nature of the target molecule. For instance, when the target is an ester, the reaction can lead to the formation of tertiary alcohols . This can have downstream effects on pathways involving these alcohols.

Pharmacokinetics

As a laboratory reagent, this compound is typically used in a controlled environment, and its pharmacokinetics (ieIt’s important to note that this compound is highly reactive and sensitive to moisture , which would likely affect its stability and reactivity if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds like formaldehyde to form primary alcohols, with other aldehydes to form secondary alcohols, or with ketones to form tertiary alcohols . These reactions are fundamental in organic chemistry and are widely used in the synthesis of a variety of complex organic molecules.

Action Environment

The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water to produce heat and hydrogen gas . Therefore, it must be handled under anhydrous conditions and stored in a dry, well-ventilated area . The temperature of the reaction can also influence the rate and outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-tolylmagnesium chloride is typically prepared by reacting 4-chlorotoluene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

p-tolylmagnesium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-tolylmagnesium chloride has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Methylmagnesium Chloride: A simpler Grignard reagent used for similar types of reactions.

Uniqueness

p-tolylmagnesium chloride is unique due to its specific reactivity profile, which is influenced by the presence of the 4-methylphenyl group. This makes it particularly useful in the synthesis of substituted aromatic compounds, offering different reactivity compared to other Grignard reagents .

Properties

IUPAC Name

magnesium;methylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMRDOZWELZHDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074328
Record name Magnesium, chloro(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Magnesium, chloro(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

696-61-7
Record name Magnesium, chloro(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloro(4-methylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Toluenemagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What type of reactions can p-tolylmagnesium chloride undergo, and what are the products?

A1: this compound is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. The research by Kılıç et al. [] demonstrates its use in arylation reactions. Specifically, the paper describes the reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2). This reaction results in the substitution of chlorine atoms on the phosphazene ring with p-tolyl groups, yielding pentaaryl phosphazenes with the general formula R3PNP(O)R2, where R can be a p-tolyl group. []

Q2: How are the products of these reactions characterized in the research?

A2: Kılıç et al. [] utilized a variety of spectroscopic techniques to characterize the pentaaryl phosphazene products. These include:

  • Elemental Analysis: Confirmed the elemental composition of the products, supporting the proposed structures. []

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